4-(Dimethylamino)benzaldehyde
Overview
Description
4-(Dimethylamino)benzaldehyde is an organic compound with the molecular formula C₉H₁₁NO. It is characterized by the presence of both amino and aldehyde functional groups. This compound is commonly used in various chemical reactions and is known for its role in the Ehrlich and Kovac’s reagents, which are used to test for indoles .
Mechanism of Action
Target of Action
The primary target of 4-(Dimethylamino)benzaldehyde is the indole ring . This compound acts as a strong electrophile, which means it has a tendency to attract electrons. It reacts with the electron-rich α-carbon (2-position) of indole rings .
Mode of Action
This compound interacts with its targets by forming a blue-colored adduct . This reaction occurs due to the electrophilic nature of this compound, which allows it to accept electrons from the indole ring .
Biochemical Pathways
It’s known that this compound forms colored condensation products, known as schiff bases, with pyrroles and primary amines . These reactions could potentially affect various biochemical pathways involving these compounds.
Pharmacokinetics
It’s known that this compound is slightly soluble in water , which could impact its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the action of this compound is the formation of a blue-colored adduct with indole rings . This reaction is used to detect the presence of indole alkaloids . Additionally, it forms Schiff bases with pyrroles and primary amines , which could have various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
4-(Dimethylamino)benzaldehyde acts as a strong electrophile, reacting with the electron-rich α-carbon of indole rings to form a blue-colored adduct . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with indole rings, forming a blue-colored adduct . This reaction is due to the compound’s electrophilic nature. It also forms Schiff bases with pyrroles and primary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the reaction of dimethylaniline with paraformaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but optimized for higher yields and efficiency. The process involves the use of continuous reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It forms Schiff bases when reacted with primary amines and pyrroles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve primary amines or pyrroles under mild acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Schiff Bases: Formed from condensation reactions with primary amines.
Carboxylic Acids and Alcohols: Resulting from oxidation and reduction reactions, respectively.
Scientific Research Applications
4-(Dimethylamino)benzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-(Dimethylamino)cinnamaldehyde
- 4-(Dimethylamino)pyridine
- 2-(Dimethylamino)pyridine
Comparison: 4-(Dimethylamino)benzaldehyde is unique due to its specific reactivity and applications in the Ehrlich reaction and as a reagent for indole testing. Compared to 4-(Dimethylamino)cinnamaldehyde, which has an extended conjugated system, this compound is more commonly used in biological assays. 4-(Dimethylamino)pyridine and 2-(Dimethylamino)pyridine are primarily used as catalysts in organic synthesis, highlighting the distinct applications of this compound in analytical chemistry .
Properties
IUPAC Name |
4-(dimethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGWHSBYQYVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021835 | |
Record name | 4-Dimethylaminobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; Unless extremely pure is lemon-colored possibly turning pink on light exposure; [Merck Index] White crystalline solid; May be discolored by light and air; [Sigma-Aldrich MSDS] | |
Record name | Benzaldehyde, 4-(dimethylamino)- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Dimethylaminobenzaldehyde | |
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CAS No. |
100-10-7 | |
Record name | 4-(Dimethylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Dimethylaminobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(DIMETHYLAMINO)BENZALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5517 | |
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Record name | Benzaldehyde, 4-(dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Dimethylaminobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dimethylaminobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-DIMETHYLAMINOBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7E88PR1YB | |
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Retrosynthesis Analysis
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